(5E)-2-amino-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
2-AMINO-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is a heterocyclic compound that features a thiazole ring fused with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-aminothiazole under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
2-AMINO-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
- 2-AMINO-5-[(E)-1-(1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
Uniqueness
2-AMINO-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the pyrazole ring can affect the compound’s lipophilicity and its ability to interact with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10N4OS |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(5E)-2-amino-5-[(1-ethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C9H10N4OS/c1-2-13-5-6(4-11-13)3-7-8(14)12-9(10)15-7/h3-5H,2H2,1H3,(H2,10,12,14)/b7-3+ |
InChI Key |
VIGLAFQIAUSZIY-XVNBXDOJSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/2\C(=O)N=C(S2)N |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N |
Origin of Product |
United States |
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